Cas no 62994-48-3 (Parasiloxanthin)

Parasiloxanthin structure
Parasiloxanthin structure
Product Name:Parasiloxanthin
Numero CAS:62994-48-3
MF:C40H58O2
MW:570.887332439423
CID:2017831
PubChem ID:16061229
Update Time:2025-04-21

Parasiloxanthin Proprietà chimiche e fisiche

Nomi e identificatori

    • Parasiloxanthin
    • (3R,3'R)-7,8-Dihydro-β,β-carotene-3,3'-diol
    • 7,8-Dihydro-β,β-carotene-3,3'-diol
    • LMPR01070092
    • Parasiloxanthin/ 7,8-Dihydrozeaxanthin
    • QK9M8U8YHU
    • UNII-QK9M8U8YHU
    • 7,8-Dihydro-beta,beta-carotene-3,3'-diol
    • 7,8-Dihydrozeaxanthin
    • (1R)-4-((3E,5E,7E,9E,11E,13E,15E,17E)-18-((4R)-4-Hydroxy-2,6,6-trimethyl-cyclohexen-1-yl)-3,7,12,16-tetramethyl-octadeca-3,5,7,9,11,13,15,17-octaenyl)-3,5,5-trimethyl-cyclohex-3-en-1-ol
    • DTXSID201317119
    • (3R,3'R)-7,8-DIHYDRO-.BETA.,.BETA.-CAROTENE-3,3'-DIOL
    • beta,beta-Carotene-3,3'-diol, 7,8-dihydro-, (3R,3'R)-
    • (1R)-4-[(3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
    • (3R,3'R)-7,8-dihydro-beta,beta-carotene-3,3'-diol
    • CHEBI:132452
    • Parasiloxanthin-
    • 62994-48-3
    • .BETA.,.BETA.-CAROTENE-3,3'-DIOL, 7,8-DIHYDRO-, (3R,3'R)-
    • Q63396440
    • 7,8-Dihydro-beta,beat-carotene-3,3'-diol
    • Inchi: 1S/C40H58O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-21,23,35-36,41-42H,22,24-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1
    • Chiave InChI: ZAYHYNGKERKFHJ-DRCJTWAYSA-N
    • Sorrisi: O[C@@H]1CC(C)=C(CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C)C[C@H](CC2(C)C)O)/C)/C)C(C)(C)C1

Proprietà calcolate

  • Massa esatta: 570.44368109g/mol
  • Massa monoisotopica: 570.44368109g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 11
  • Complessità: 1240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 8
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 10.9
  • Superficie polare topologica: 40.5Ų
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd